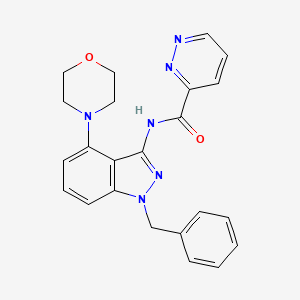

![molecular formula C17H17NO4 B5603826 methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)

methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate often involves multi-step processes utilizing reagents and intermediates like acetoacetic esters and acylamino compounds (Selič, Grdadolnik, & Stanovnik, 1997). Such synthetic pathways are essential for producing various heterocyclic systems, highlighting the compound's utility in organic synthesis.

Molecular Structure Analysis

Molecular structure studies of similar compounds reveal planar molecular formations and hydrogen bonding patterns that significantly influence their chemical behavior. For instance, structural analyses of compounds like ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate show planar configurations and hydrogen bonding interactions, which are likely similar in this compound (Burns & Hagaman, 1993).

Chemical Reactions and Properties

This compound and related compounds are known for their participation in various chemical reactions, leading to the formation of heterocyclic systems. These reactions often involve nucleophilic attacks and can result in complex molecular structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. The planarity and hydrogen bonding patterns observed in similar compounds suggest that this compound may exhibit unique solubility and melting point characteristics influenced by its molecular interactions (Burns & Hagaman, 1993).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of this compound, are dictated by its functional groups and molecular structure. These properties are crucial in determining its suitability in various chemical reactions and potential applications in synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Aplicaciones Científicas De Investigación

Photopolymerization Applications

Research on "Toward Nitroxide-Mediated Photopolymerization" by Guillaneuf et al. (2010) introduces a novel compound with properties conducive to initiating photopolymerization processes. This study showcases the potential of certain methyl benzoate derivatives in the field of photopolymerization, highlighting their efficiency as photoinitiators comparable to traditional compounds like 2,2′-dimethoxyphenyl acetophenone. These findings suggest a pathway for utilizing similar compounds in the development of new photopolymerization techniques, which could have broad implications for materials science and engineering (Guillaneuf et al., 2010).

Anticancer Drug Synthesis

The study "Amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs: synthesis, structural characterization, and in vitro cytotoxicity studies" by Basu Baul et al. (2009) explores the synthesis and potential applications of amino acetate functionalized Schiff base organotin(IV) complexes in anticancer drug development. This research highlights the utility of certain methyl benzoate derivatives in creating compounds with significant cytotoxicity against various human tumor cell lines. The structural characterization and in vitro studies indicate that these derivatives could be instrumental in the design of new anticancer therapies (Basu Baul et al., 2009).

Tubulin Polymerization Inhibition

In the context of cancer research, "Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor identified by MorphoBase and ChemProteoBase profiling methods" by Minegishi et al. (2015) presents a compound with promising antiproliferative activity toward human cancer cells. This activity is attributed to its ability to inhibit tubulin polymerization, a key process in cell division. The study provides evidence that derivatives of methyl benzoate can serve as foundational structures for developing new antiproliferative agents targeting the microtubule network within cancer cells (Minegishi et al., 2015).

Safety and Hazards

“Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective measures .

Propiedades

IUPAC Name |

methyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-5-3-4-6-15(12)22-11-16(19)18-14-9-7-13(8-10-14)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJUBHVEKOQCAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)

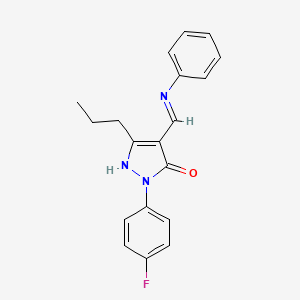

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)

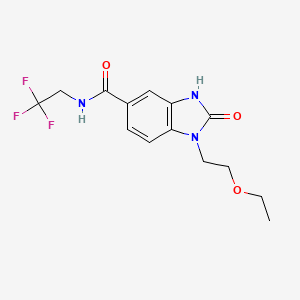

![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)

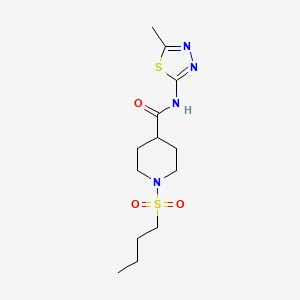

![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)

![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B5603780.png)

![(4aR*,7aS*)-1-acetyl-4-{[(2-methylphenyl)thio]acetyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5603790.png)

![(3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5603792.png)

![(1R*,5R*)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5603808.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5603811.png)

![{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5603848.png)